molecular formula C23H17N3O5 B5470709 5-nitro-6-[(Z)-2-(2-phenylmethoxynaphthalen-1-yl)ethenyl]-1H-pyrimidine-2,4-dione

5-nitro-6-[(Z)-2-(2-phenylmethoxynaphthalen-1-yl)ethenyl]-1H-pyrimidine-2,4-dione

Cat. No.: B5470709
M. Wt: 415.4 g/mol
InChI Key: WRJXZZWTIBRSQV-QXMHVHEDSA-N
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Description

5-nitro-6-[(Z)-2-(2-phenylmethoxynaphthalen-1-yl)ethenyl]-1H-pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a nitro group, a naphthalene moiety, and a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-6-[(Z)-2-(2-phenylmethoxynaphthalen-1-yl)ethenyl]-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Moiety: The synthesis begins with the preparation of the naphthalene derivative through a Friedel-Crafts alkylation reaction.

    Introduction of the Nitro Group: The nitro group is introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea or guanidine.

    Coupling Reaction: The final step involves a coupling reaction between the naphthalene derivative and the pyrimidine ring under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-nitro-6-[(Z)-2-(2-phenylmethoxynaphthalen-1-yl)ethenyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-nitro-6-[(Z)-2-(2-phenylmethoxynaphthalen-1-yl)ethenyl]-1H-pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 5-nitro-6-[(Z)-2-(2-phenylmethoxynaphthalen-1-yl)ethenyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-6-[(Z)-2-(2-phenylmethoxynaphthalen-1-yl)ethenyl]-1H-pyrimidine-2,4-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-nitro-6-[(Z)-2-(2-phenylmethoxynaphthalen-1-yl)ethenyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c27-22-21(26(29)30)19(24-23(28)25-22)12-11-18-17-9-5-4-8-16(17)10-13-20(18)31-14-15-6-2-1-3-7-15/h1-13H,14H2,(H2,24,25,27,28)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJXZZWTIBRSQV-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=CC4=C(C(=O)NC(=O)N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=C\C4=C(C(=O)NC(=O)N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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